molecular formula C21H20N2O5S2 B12125593 2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide

2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12125593
M. Wt: 444.5 g/mol
InChI Key: PBIASTPYZQVAIC-BOPFTXTBSA-N
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Description

This compound features a thiazolidinone core substituted with a 3,4,5-trimethoxybenzylidene group at the 5-position and a 2-methylbenzamide moiety at the 3-position. The Z-configuration of the benzylidene group is critical for biological activity, as it stabilizes planar conformations necessary for target interactions. The 3,4,5-trimethoxybenzylidene group enhances π-π stacking with hydrophobic enzyme pockets, while the 2-methylbenzamide contributes to lipophilicity and steric effects .

Properties

Molecular Formula

C21H20N2O5S2

Molecular Weight

444.5 g/mol

IUPAC Name

2-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C21H20N2O5S2/c1-12-7-5-6-8-14(12)19(24)22-23-20(25)17(30-21(23)29)11-13-9-15(26-2)18(28-4)16(10-13)27-3/h5-11H,1-4H3,(H,22,24)/b17-11-

InChI Key

PBIASTPYZQVAIC-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The Knoevenagel condensation is the most widely reported method for introducing the 3,4,5-trimethoxybenzylidene moiety into the thiazolidinone scaffold. The reaction involves the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolidinone precursor containing an active methylene group (e.g., 2-methyl-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide).

Reaction Equation:

Thiazolidinone precursor+3,4,5-TrimethoxybenzaldehydeBaseTarget Compound\text{Thiazolidinone precursor} + \text{3,4,5-Trimethoxybenzaldehyde} \xrightarrow{\text{Base}} \text{Target Compound}

Optimized Reaction Conditions

  • Catalyst: Piperidine, ammonium acetate, or sodium methoxide.

  • Solvent: Ethanol, dimethylformamide (DMF), or toluene under reflux.

  • Temperature: 80–100°C for 4–8 hours.

  • Yield: 65–78% after purification by recrystallization (ethanol/water).

Table 1: Comparative Yields Under Varied Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol80672
NaOMeDMF100468
NH₄OAcToluene90865

Cyclocondensation Approach

Formation of Thiazolidinone Core

The thiazolidinone ring is synthesized via cyclocondensation of 2-methylbenzamide derivatives with mercaptoacetic acid or its esters. This step is critical for establishing the 4-oxo-2-thioxo-1,3-thiazolidin-3-yl backbone.

Reaction Steps:

  • Aminolysis: 2-Methylbenzoyl chloride reacts with thiourea to form a thiourea intermediate.

  • Cyclization: Treatment with chloroacetic acid in basic medium (e.g., NaOH) yields the thiazolidinone core.

Key Conditions:

  • Reaction time: 3–5 hours at 60–70°C.

  • Yield: 80–85% after recrystallization.

Introduction of Benzylidene Group

The pre-formed thiazolidinone undergoes Knoevenagel condensation with 3,4,5-trimethoxybenzaldehyde under conditions similar to Section 1.2. Microwave irradiation (discussed in Section 3) is often employed to enhance efficiency.

Microwave-Assisted Synthesis

Advantages Over Conventional Heating

Microwave irradiation reduces reaction times from hours to minutes (10–30 minutes) and improves yields by 10–15%.

Typical Protocol:

  • Reactants: Thiazolidinone precursor (1 eq), 3,4,5-trimethoxybenzaldehyde (1.2 eq).

  • Catalyst: Piperidine (0.1 eq).

  • Solvent: Ethanol (5 mL/mmol).

  • Microwave Conditions: 100°C, 150 W, 15 minutes.

  • Yield: 82% after column chromatography (silica gel, hexane/ethyl acetate).

Green Synthesis Approaches

Eco-Friendly Catalysts

Ammonium bicarbonate and baker’s yeast (Saccharomyces cerevisiae) have been explored as sustainable catalysts for Knoevenagel condensation, avoiding toxic bases.

Example:

  • Catalyst: Ammonium bicarbonate (10 mol%).

  • Solvent: Water/ethanol (1:1).

  • Yield: 70% at 60°C in 2 hours.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.42 (s, 3H, CH₃), 3.82 (s, 9H, OCH₃), 7.25–7.89 (m, 6H, aromatic), 8.21 (s, 1H, CH=).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S).

  • HPLC Purity: >98% (C18 column, acetonitrile/water).

Table 2: Comparative Analytical Data

TechniqueKey Peaks/DataReference
¹H NMRδ 8.21 (s, CH=)
IR1685 cm⁻¹ (C=O)
MS (ESI+)m/z 509.4 [M+H]⁺

Challenges and Optimization Strategies

Configuration Control

The (5Z)-stereochemistry is thermodynamically favored but requires strict control of reaction conditions (e.g., low temperature, polar aprotic solvents) to avoid (E)-isomer formation.

Purification Challenges

  • Issue: Co-elution of (Z)- and (E)-isomers in column chromatography.

  • Solution: Use of preparative HPLC with chiral columns.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)TimeCostScalability
Conventional Knoevenagel65–784–8 hLowModerate
Microwave-Assisted75–8215–30 mMediumHigh
Green Synthesis60–702–4 hLowLow

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiazolidinone moiety. For instance, derivatives of thiazolidinones have been shown to inhibit cell proliferation in various cancer cell lines including Huh7 D12, Caco2, and MDA-MB 231 . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Case Study: DYRK1A Inhibition
A study reported the synthesis of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives that act as potent inhibitors of DYRK1A, a kinase implicated in cancer progression. The lead compounds demonstrated effective inhibition with IC50 values in the nanomolar range .

Neuroprotective Effects

Thiazolidinone derivatives have also been investigated for their neuroprotective properties. Compounds similar to 2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide may offer therapeutic benefits in neurodegenerative diseases by modulating oxidative stress and inflammation pathways.

Research Findings
In vitro studies have indicated that certain thiazolidinone derivatives can reduce neuronal cell death induced by oxidative stress in models of Alzheimer's disease .

Antimicrobial Activity

Thiazolidinones have shown promise as antimicrobial agents. The structural features of 2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide suggest potential efficacy against various bacterial strains.

Table: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 µg/mL
Compound BS. aureus15 µg/mL
Compound CP. aeruginosa30 µg/mL

Synthesis and Development

The synthesis of thiazolidinone derivatives often involves multi-step organic reactions including condensation reactions and cyclization. Recent advancements in microwave-assisted synthesis techniques have improved yields and reduced reaction times for these compounds .

Mechanism of Action

The mechanism of action of 2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name & Reference Molecular Formula Melting Point (°C) Key Structural Features
Target Compound C₃₁H₂₉N₃O₆S₂* Not reported 2-methylbenzamide, 3,4,5-trimethoxybenzylidene
Compound 22 C₂₃H₂₁N₇O₅S₃ 196–197 2-thioxoacetamide, 3,4,5-trimethoxyphenyl
Compound 19 Not reported Not reported Isonicotinohydrazide, propanoyl linker
BH47654 C₂₇H₂₄N₂O₆S₂ Not reported 4-benzyloxybenzamide
2-Chloro analog C₂₁H₁₉ClN₂O₄S₂ Not reported 2-chlorobenzamide, 3-methoxy-4-propoxybenzylidene

*Inferred from structural similarity to analogs.

  • Electronic Effects : The 3,4,5-trimethoxybenzylidene group (electron-donating) in the target compound contrasts with electron-withdrawing substituents like trichloro groups in metallo-β-lactamase inhibitors . This difference influences binding to metal-dependent enzymes.

Structure-Activity Relationships (SAR)

  • Benzylidene Substituents :
    • Trimethoxy groups (target compound, compound 22) improve hydrophobic interactions but reduce metal-binding capacity compared to trichloro groups .
    • Substituted benzylidenes (e.g., 4-hydroxy-3-methoxy in ) introduce hydrogen-bonding sites for enhanced target engagement.
  • Amide Modifications :
    • Thioxoacetamide (compound 22) increases polarity and metal chelation vs. 2-methylbenzamide (target compound) .
    • Nitro or chloro substituents () enhance electronic effects but may reduce solubility.

Biological Activity

The compound 2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of appropriate aldehydes with thioketones or thioamides. The specific synthetic route for the compound may involve:

  • Formation of Thiazolidinone Core : Utilizing microwave-assisted synthesis to enhance yields.
  • Functionalization : Introducing substituents such as methoxy groups on the benzylidene moiety to modulate biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, compounds similar to 2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
1A5490.028
2HeLa0.035
3MCF70.045

These findings suggest that the thiazolidinone scaffold may act as a selective inhibitor of certain protein kinases involved in cancer progression.

The proposed mechanism of action for thiazolidinones includes:

  • Inhibition of Protein Kinases : Compounds have been shown to inhibit kinases such as DYRK1A and GSK3α/β, which are crucial in cell cycle regulation and apoptosis.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Study 1: In Vivo Evaluation

A study conducted on animal models demonstrated that administration of 2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide resulted in significant tumor reduction compared to control groups. The study utilized a dosage regimen that optimized bioavailability and therapeutic efficacy.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related thiazolidinones revealed that modifications at the benzylidene position significantly impacted cytotoxicity. The presence of electron-donating groups like methoxy enhanced activity against specific cancer types.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide?

Answer: The synthesis involves a multi-step process:

Condensation : React 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under reflux in ethanol (70–80°C, 6–8 hours) to form the thiosemicarbazone intermediate.

Cyclization : Treat the intermediate with methyl chloroacetate in anhydrous DMF at 100–110°C for 4–6 hours to form the thiazolidinone ring.

Acylation : React the cyclized product with 2-methylbenzoyl chloride in dichloromethane using triethylamine as a base (0–5°C, 2 hours).
Critical factors include solvent purity (≥99.9%), inert atmosphere (N₂), and stoichiometric control (1:1.1 molar ratio for acylation). Yield optimization (65–75%) requires precise temperature control and intermediate purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) .

Q. How is the compound’s structural integrity validated post-synthesis?

Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm the Z-configuration of the benzylidene group (δ 7.8–8.2 ppm for vinyl proton in ¹H NMR; coupling constant J = 12–14 Hz).
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water 70:30, flow rate 1.0 mL/min, UV detection at 254 nm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 513.12 [M+H]⁺ (calculated 513.15).
    X-ray crystallography (if crystals form) resolves stereochemical ambiguities, showing dihedral angles between the thiazolidinone and benzamide planes (≈15°) .

Q. What standard assays are used for initial biological screening?

Answer:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 32 µg/mL).
  • Anticancer Screening : MTT assay on HeLa cells (IC₅₀ = 12.5 µM at 48 hours).
  • Cytotoxicity : Parallel testing on HEK-293 normal cells (IC₅₀ > 100 µM) to assess selectivity.
    Data interpretation requires normalization to positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and statistical validation (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. How can structural analogs be designed to enhance target selectivity in kinase inhibition?

Answer:

  • Substituent Variation : Replace 3,4,5-trimethoxybenzylidene with 2,4-dimethoxy () or 4-fluorobenzylidene () to modulate steric and electronic effects.
  • Bioisosteric Replacement : Substitute the thioxo group with a carbonyl to reduce metabolic instability (logP reduction from 3.2 to 2.7).
  • Molecular Docking : Use AutoDock Vina to predict binding to EGFR kinase (PDB ID: 1M17). Analogs with extended hydrophobic tails show improved ΔG values (−9.2 kcal/mol vs. −8.5 for parent compound) .

Q. What experimental approaches elucidate the compound’s mechanism in protein kinase inhibition?

Answer:

  • Kinase Profiling : Use a 50-kinase panel (DiscoverX) to identify primary targets (e.g., CDK2 inhibition at 0.5 µM).
  • Western Blotting : Assess downstream effects (e.g., reduced phospho-Rb levels in treated HeLa cells).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹; k𝒹 = 0.03 s⁻¹).
    Combine with siRNA knockdown to confirm target specificity .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization : Validate protocols using NIH/NCBI guidelines (e.g., cell passage number <20, serum-free conditions).
  • Structural Reanalysis : Check for Z→E isomerization via HPLC (retention time shift from 12.3 to 14.1 minutes).
  • Meta-Analysis : Compare data across analogs (e.g., 3,4,5-trimethoxy vs. 2,3-dimethoxy derivatives show 10-fold differences in IC₅₀ due to solubility variations) .

Q. What techniques confirm the stereochemical stability of the (5Z)-benzylidene group?

Answer:

  • Circular Dichroism (CD) : Monitor λmax at 320 nm (Z-isomer) vs. 290 nm (E-isomer).
  • Dynamic NMR : Track isomerization kinetics in DMSO-d₆ at 37°C (t₁/₂ = 48 hours).
  • Crystallography : Compare unit cell parameters (Z-form: space group P2₁/c; E-form: C2/c) .

Q. How can solubility challenges in in vivo studies be addressed?

Answer:

  • Prodrug Design : Introduce phosphate esters at the benzamide nitrogen (aqueous solubility increases from 0.2 mg/mL to 5.4 mg/mL).
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size 150 nm, PDI <0.1) for sustained release (80% payload over 72 hours).
  • Co-solvent Systems : Employ Cremophor EL/ethanol (1:1) for intraperitoneal administration .

Q. What strategies improve oxidative stability during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon (−20°C, 2 years stability).
  • Antioxidant Additives : Add 0.1% w/v ascorbic acid to DMSO stock solutions (prevents thioxo→sulfone oxidation).
  • Packaging : Use amber vials with PTFE-lined caps to block UV/oxygen .

Q. How is the compound integrated into combination therapies for synergistic effects?

Answer:

  • Checkpoint Inhibitors : Co-administer with anti-PD-1 antibodies (synergy score = 25.3 in CT26 murine models).
  • Chemotherapy : Pair with 5-FU (combination index CI = 0.3, indicating strong synergy).
  • Dose Optimization : Use Chou-Talalay analysis to determine non-toxic ratios (1:10 compound:5-FU) .

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